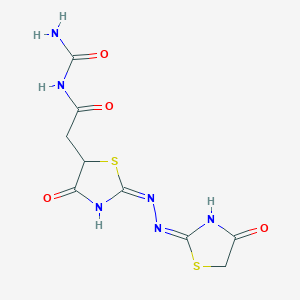

N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-carbamoyl-2-[(2E)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O4S2/c10-7(19)11-4(16)1-3-6(18)13-9(21-3)15-14-8-12-5(17)2-20-8/h3H,1-2H2,(H,12,14,17)(H,13,15,18)(H3,10,11,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFGBOCPZEQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC(=O)N)/S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of Thiazolidinone Core: The initial step involves the cyclization of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

Hydrazone Formation: The thiazolidinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-carbamoyl derivatives, including the compound , typically involves the cyclocondensation of thiazolidinone derivatives with various hydrazones. This process allows for the modification of the thiazolidinone core, generating a range of derivatives with varying biological activities. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed for structural elucidation and confirmation of the synthesized compounds .

Antimicrobial Properties

Research indicates that compounds containing thiazolidinone structures exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. These compounds are believed to disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have reported that thiazolidinone derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of cell cycle progression and inhibition of tumor growth through diverse pathways such as apoptosis induction and anti-inflammatory effects .

Mechanistic Insights

The biological mechanisms underlying the activity of N-carbamoyl derivatives are multifaceted:

- Apoptosis Induction: Thiazolidinone compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival, contributing to their anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing a series of thiazolidinone derivatives demonstrated significant antimicrobial activity against various pathogens. The synthesized compounds were evaluated using standard disc diffusion methods, showing promising results against S. aureus and E. coli strains .

Case Study 2: Anticancer Evaluation

In another investigation, a derivative structurally related to this compound was tested against several cancer cell lines. The results indicated substantial growth inhibition rates, suggesting that these compounds could serve as potential leads for developing new anticancer drugs .

| Compound | Activity Type | Target Organisms/Cell Lines | Effectiveness |

|---|---|---|---|

| N-carbamoyl derivative | Antibacterial | S. aureus, E. coli | Significant inhibition |

| Thiazolidinone derivative | Anticancer | Breast cancer cells | High growth inhibition |

| Thiazolidinone derivative | Anticancer | Colon cancer cells | Moderate growth inhibition |

Mechanism of Action

The mechanism by which N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The thiazolidinone and hydrazone moieties are particularly important for these interactions, as they can mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Thioxothiazolidinyl-Acetamides ()

Key Compounds :

- N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide

- 2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide

Comparison :

- Structural Differences: These analogs replace the hydrazono-4-oxothiazolidin-2-ylidene group with a simpler thioxo (C=S) group. The acetamide side chains vary (e.g., allyl, benzyl), influencing lipophilicity.

- Activity : Demonstrated potent urease inhibition (IC₅₀ values in µM range), attributed to thioxo groups coordinating to enzyme-active sites. The target compound’s hydrazone system may offer alternative binding modes but reduced sulfur-based coordination .

Arylhydrazononitrile Derivatives ()

Key Compounds :

- N-Hexyl-2-[(4-chlorophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide (5d)

- N-Butyl-2-[(4-nitrophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide (5f)

Comparison :

- Structural Differences: These compounds feature arylhydrazone linkages but lack the thiazolidinone core. Nitrile and hydroxycarbamimidoyl groups enhance polarity.

- Physicochemical Properties : Melting points range from 82°C to 195°C, lower than the target compound’s predicted higher melting point due to its rigid bicyclic system .

Thiazolidinone-Arylidene Hybrids ()

Key Compounds :

- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5)

- 2-[(3-(4-Hydroxyphenyl)-4-oxo-2-[(2-oxoindolin-3-ylidene)hydrazono]thiazolidin-5-yl]-N-(p-tolyl)acetamide (8)

Comparison :

- Activity : Compound 8 showed moderate antiproliferative activity (IC₅₀ ~10–50 µM), suggesting the target compound’s 4-oxothiazolidin-2-ylidene group may enhance cytotoxicity through improved DNA intercalation .

Comparative Data Table

Biological Activity

N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antifungal domains. This article reviews the existing literature on the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiazolidinone and hydrazone functionalities, which are known for their biological significance. The synthesis typically involves cyclo-condensation reactions of appropriate precursors in the presence of catalysts such as zinc chloride. For instance, compounds derived from 2-mercapto-acetic acid and various hydrazones have shown promising results in biological assays .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of N-carbamoyl derivatives. For example, compounds based on thiazolidinone scaffolds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against multiple bacterial strains .

Table 1: Antimicrobial Activity of N-carbamoyl Derivatives

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |

|---|---|---|---|

| N-carbamoyl derivative | 10.7 - 21.4 | 21.4 - 40.2 | E. coli, S. aureus |

| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Various bacterial strains |

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against phytopathogenic fungi. One study identified a derivative with an EC50 of 0.85 µg/mL against Alternaria solani, indicating potent antifungal activity . This suggests potential applications in agricultural settings for controlling fungal pathogens.

Table 2: Antifungal Activity of Selected Compounds

| Compound | EC50 (µg/mL) | Target Fungi |

|---|---|---|

| Compound 4e | 0.85 | Alternaria solani |

| Compound X | 2.29 | Phoma lingam |

The biological activity of N-carbamoyl derivatives is often attributed to their ability to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, thiazolidinone derivatives have been shown to disrupt cell membrane integrity in bacteria, leading to cell lysis .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone compounds revealed that modifications at specific positions significantly impacted their antibacterial potency. The introduction of electron-withdrawing groups enhanced activity against resistant strains of bacteria.

- Fungicidal Activity : Another investigation focused on the fungicidal effects of these compounds against Fusarium species, where several derivatives showed promising results, indicating their potential as agricultural fungicides.

Q & A

Q. What are the common synthetic routes for preparing N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide?

The synthesis typically involves multi-step reactions starting with the formation of thiazolidinone cores. For example:

- Step 1 : Alkylation of thioxothiazolidin-4-one with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to introduce acetamide side chains .

- Step 2 : Condensation with thiosemicarbazides to form hydrazono-thiazolidinone intermediates .

- Step 3 : Cyclization with dielectrophilic synthons (e.g., N-arylmaleimides or aroylacrylic acids) to yield the final bicyclic thiazolidinone structure .

Key Methodological Tips : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., using acetic acid or ethanol) .

Q. How is the compound characterized structurally?

Structural elucidation involves:

- 1H NMR : Peaks for thiazole protons (~δ 7.5–8.5 ppm), hydrazone NH (~δ 10–12 ppm), and acetamide carbonyls (~δ 2.1–2.3 ppm) .

- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and N–H stretches (3200–3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., C₁₈H₁₇N₅O₃S for analogs) .

Q. What preliminary biological activities have been reported?

Thiazolidinone derivatives exhibit:

- Anticancer Activity : Mean logGI₅₀ values of –5.35 against leukemia and melanoma cell lines .

- Antimicrobial Potential : Structural analogs show activity via inhibition of bacterial cell wall synthesis or fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of hydrazono-thiazolidinone intermediates?

- Solvent Selection : Use DMF for solubility of polar intermediates; switch to ethanol for cyclization to minimize side reactions .

- Catalysis : Add triethylamine to deprotonate thiosemicarbazides and accelerate hydrazone formation .

- Temperature Control : Reflux at 80–100°C for cyclization steps, but avoid prolonged heating to prevent decomposition .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., HIV-1 integrase or aldose reductase) .

- DFT Calculations : Analyze electron density maps to predict reactivity at the hydrazone or thiazolidinone moieties .

- QSAR Models : Correlate Hammett sigma values with antiproliferative activity using regression analysis .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Q. What strategies mitigate toxicity in preclinical studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce renal toxicity while maintaining bioavailability .

- Metabolic Profiling : Use LC-MS/MS to identify reactive metabolites and modify functional groups (e.g., fluorination) to block oxidative pathways .

Critical Analysis of Contradictions

- Stereochemical Ambiguities : Conflicting NMR assignments for E/Z isomers in hydrazono groups can arise due to dynamic equilibria. Resolution requires variable-temperature NMR or X-ray crystallography .

- Bioactivity Variability : Discrepancies in IC₅₀ values across studies may stem from differences in cell lines (e.g., Jurkat vs. HeLa) or assay protocols. Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.